1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, with the Chemical Abstracts Service number 1234839-64-5, is a synthetic organic compound notable for its complex molecular structure and potential applications in medicinal chemistry. This compound features a urea functional group linked to a piperidine and pyridine moiety, which suggests its relevance in biological systems, particularly as a ligand in receptor interactions.
This compound is classified as an organic nitrogen compound due to the presence of nitrogen-containing functional groups. It is recognized for its potential therapeutic applications, particularly in drug development, where it may serve as a building block for more complex molecules or act as a pharmacological agent targeting specific biological pathways.
The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
The molecular formula for 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is , with a molecular weight of 292.38 g/mol. The structural representation includes:
The InChI representation for this compound is:
1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is likely linked to its interactions with biological targets such as receptors or enzymes. The specific binding affinity and activity depend on the structural features that allow it to modulate biological pathways effectively. This could involve conformational changes in target proteins upon binding, leading to altered signaling pathways.
Property | Value |
---|---|
Molecular Weight | 292.38 g/mol |
Molecular Formula | C₁₅H₂₄N₄O₂ |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry could provide additional insights into its physical state and stability under various conditions.
1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several potential applications:
Diaryl urea derivatives constitute a privileged scaffold in oncology drug development due to their versatile protein-binding capabilities and tunable pharmacokinetic properties. These compounds exhibit a characteristic hydrogen-bond donor-acceptor motif that facilitates high-affinity interactions with kinase ATP-binding pockets. The prototypical anticancer agent Sorafenib (a diaryl urea derivative) demonstrates potent inhibition of Raf kinase and VEGFR-2, validating the pharmacophore's significance in blocking proliferative signaling pathways [1]. Modern adaptations incorporate heterocyclic and aliphatic substituents to enhance solubility and target specificity, moving beyond classical diaryl systems. The methoxyethyl urea moiety—present in the compound 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea—exemplifies this evolution, where flexible ether chains improve membrane permeability while retaining strong hydrogen-bonding capacity . Structural analyses reveal that urea derivatives maintain a planar conformation critical for π-π stacking with hydrophobic kinase domains, while substituents modulate steric complementarity with allosteric sites [1].
Table 1: Key Urea Derivatives in Anticancer Development
Compound Name | Core Structural Features | Primary Targets |
---|---|---|
Sorafenib | Diaryl urea | Raf, VEGFR-2 |
Target Compound | Methoxyethyl-piperidinyl urea | Kinases (Projected) |
CID 2034446-99-4 [1] | Methoxyethyl-pyrimidinyl urea | mTOR/PI3K |
1211307-40-2 [3] | Isopropyl-methoxyethyl urea | N/A (Structural analog) |
Molecular hybridization integrates pharmacophoric elements from distinct bioactive scaffolds to synergize anticancer effects. The target compound exemplifies this through:
The pyridin-2-yl and piperidine components provide distinct biophysical and target-binding advantages:
Table 2: Molecular Interactions Enabled by Key Moieties
Structural Element | Interaction Type | Biological Impact |
---|---|---|
Urea (-NH-C(=O)-NH-) | Dual H-bond donation/acceptance | Anchors to kinase hinge region |
Pyridin-2-yl | H-bond acceptance | Binds catalytic lysine/backbone residues |
Piperidine | Cation-pi/hydrophobic | Engages allosteric subsites |
2-Methoxyethyl | Solubility modulation | Enhances bioavailability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1